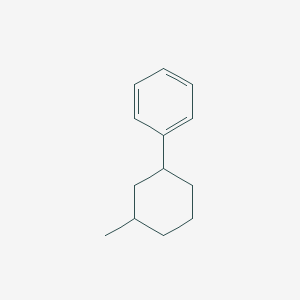

(3-Methylcyclohexyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXPWMSRTKKHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938923 | |

| Record name | (3-Methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17733-69-6 | |

| Record name | NSC157713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylcyclohexyl Benzene and Its Derivatives

Strategies for Carbon-Carbon Bond Formation Leading to the (3-Methylcyclohexyl)benzene Core

The creation of the bond between the cyclohexyl and benzene (B151609) rings is a critical step in the synthesis of this compound. Various classical and modern synthetic strategies have been employed to achieve this transformation.

Friedel-Crafts Alkylation Approaches and their Stereochemical Control

Friedel-Crafts alkylation is a conventional method for forming alkyl-aryl carbon-carbon bonds. In the context of this compound synthesis, this involves reacting a benzene ring with a 3-methylcyclohexyl electrophile, typically generated from 3-methylcyclohexyl halide or alcohol in the presence of a Lewis acid catalyst. saskoer.camasterorganicchemistry.com

The reaction of benzene with 3-methylcyclohexyl chloride using a Lewis acid like aluminum chloride (AlCl₃) can produce this compound. However, this method often faces challenges, including polyalkylation, where the product is more reactive than the starting material, leading to multiple alkylations on the benzene ring. saskoer.cayoutube.com Another significant issue is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. masterorganicchemistry.comyoutube.com

Controlling the stereochemistry at the chiral centers of the 3-methylcyclohexyl group during Friedel-Crafts alkylation is particularly challenging due to the intermediacy of carbocations, which are typically planar and achiral. The reaction of cis-3-methylcyclohexanol (B1605476) with reagents like PBr₃ or SOCl₂ can lead to mixtures of stereoisomers. pearson.com Lower reaction temperatures can sometimes favor specific isomers, but achieving high stereoselectivity is often difficult.

| Parameter | Range | Optimal Value | Effect on Yield/Selectivity |

| Temperature | -10°C to 25°C | 0-5°C | Lower temperatures can favor ortho substitution and reduce side reactions. |

| Lewis Acid | AlCl₃, FeCl₃, BF₃·Et₂O | AlCl₃ | AlCl₃ generally provides the highest activity for this transformation. |

| Lewis Acid:Substrate Ratio | 1.0-1.5:1 | 1.1:1 | Higher ratios can increase the incidence of polyalkylation. |

| Solvent | CH₂Cl₂, CS₂, Nitrobenzene | CH₂Cl₂ | Dichloromethane offers a good balance between reactivity and selectivity. |

Coupling Reactions Involving (3-Methylcyclohexyl) Moieties

Modern cross-coupling reactions offer powerful alternatives to Friedel-Crafts alkylation, often providing better control over regioselectivity and avoiding harsh acidic conditions. These methods typically involve the coupling of a (3-methylcyclohexyl)-containing organometallic reagent with an aryl halide or vice versa, catalyzed by a transition metal, most commonly palladium or nickel. escholarship.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a (3-methylcyclohexyl)boronic acid or its ester with an aryl halide. While specific examples for the 3-methylcyclohexyl moiety are not abundant in the provided results, the general applicability of Suzuki coupling is well-established for forming C(sp³)–C(sp²) bonds.

Kumada-Corriu Coupling: This method utilizes a Grignard reagent, such as (3-methylcyclohexyl)magnesium bromide, and couples it with an aryl halide in the presence of a nickel or palladium catalyst. Nickel-catalyzed Kumada couplings have shown effectiveness for reactions involving secondary alkyl halides. core.ac.uk

Negishi Coupling: In this reaction, an organozinc reagent, (3-methylcyclohexyl)zinc halide, would be coupled with an aryl halide, catalyzed by palladium or nickel. escholarship.org

These cross-coupling reactions generally proceed with high yields and selectivity, avoiding the rearrangement and polyalkylation issues associated with Friedel-Crafts reactions.

Catalytic Hydrogenation and Dehydrogenation in the Synthesis of Related Cyclohexylbenzenes

Catalytic hydrogenation and dehydrogenation are crucial processes for the synthesis and modification of cyclohexylbenzenes. google.com

Catalytic Hydrogenation: The selective hydrogenation of substituted biphenyls is a viable route to cyclohexylbenzenes. rsc.orgnih.gov For instance, the hydrogenation of a methyl-substituted biphenyl (B1667301) can yield (methylcyclohexyl)benzene. Nickel-based catalysts, such as Ni/SiO₂, have demonstrated high activity and selectivity for the hydrogenation of biphenyl to cyclohexylbenzene (B7769038). mdpi.com Reaction conditions, including temperature, pressure, and catalyst support, significantly influence the conversion and selectivity. mdpi.comd-nb.info For example, Ni-Mo sulfide (B99878) catalysts have also been shown to be active in the hydrogenation of biphenyl. d-nb.info

Catalytic Dehydrogenation: Conversely, the dehydrogenation of existing cyclohexylbenzene structures can be used to introduce unsaturation or to produce biphenyl derivatives. google.com This process is typically carried out at elevated temperatures (e.g., >300 °C) and in the presence of a dehydrogenation catalyst, such as a Group VIII metal (e.g., platinum, palladium) on a non-acidic support. google.com The presence of hydrogen can suppress catalyst coking. google.com

| Reaction | Catalyst | Temperature (°C) | Pressure | Key Findings |

| Biphenyl Hydrogenation | 20%Ni/SiO₂ | 200 | 3 MPa | 99.6% biphenyl conversion and 99.3% yield of cyclohexylbenzene. mdpi.com |

| Biphenyl Hydrogenation | Ni-Mo sulfide | 380 | - | 65% biphenyl conversion with products being dicyclohexyl (9%) and cyclohexylbenzene (56%). d-nb.info |

| Cyclohexane (B81311) Dehydrogenation | Group VIII metal (e.g., Pd, Pt) on porous support | 330-430 | 100-500 kPa | High conversion rates (>50%) to produce benzene and hydrogen. google.com |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Structures

The presence of two chiral centers in this compound means it can exist as four stereoisomers. The development of synthetic methods that can selectively produce a single enantiomer or diastereomer is of great importance.

Chiral Auxiliary-Based Synthetic Routes

A well-established strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral substituted cyclohexanes, chiral auxiliaries like trans-2-phenylcyclohexanol or oxazolidinones can be employed. wikipedia.orgresearchgate.net For example, a chiral auxiliary could be attached to a precursor molecule, followed by a cyclization or alkylation step to form the 3-methylcyclohexyl ring with high diastereoselectivity. The auxiliary then directs the formation of specific stereocenters before being cleaved to yield the enantiomerically enriched product. Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net Pseudoephedrine can also serve as a chiral auxiliary, directing the alkylation of an enolate to form a product with a specific stereoconfiguration. wikipedia.org

Asymmetric Catalysis in the Construction of Substituted Cyclohexylbenzenes

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.govmdpi.com This field has seen rapid advancements, with applications in the synthesis of complex chiral molecules. mdpi.com

For the construction of chiral cyclohexylbenzene structures, several asymmetric catalytic strategies could be envisioned:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral substituted phenylcyclohexene or a related unsaturated precursor using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) could establish the stereocenters in the cyclohexane ring.

Asymmetric Diels-Alder Reaction: A powerful method for constructing six-membered rings, the Diels-Alder reaction can be rendered enantioselective by using a chiral Lewis acid catalyst. This could be used to form a chiral cyclohexene (B86901) intermediate that can then be further elaborated to the final product.

Asymmetric C-H Functionalization: Recent advances have enabled the direct, enantioselective functionalization of C-H bonds. A chiral catalyst could potentially be used to directly introduce a functional group onto a prochiral cyclohexylbenzene precursor in an enantioselective manner. ua.es

The development of new chiral ligands and catalysts, including those based on iron and other earth-abundant metals, continues to expand the toolkit for asymmetric synthesis. mdpi.com

Preparation of Functionalized this compound Precursors

The synthesis of derivatives of this compound often requires the introduction of functional groups onto the aromatic ring. These functionalized precursors are pivotal intermediates for constructing more complex molecules, particularly through cross-coupling reactions. The generation of halogenated analogues and their subsequent conversion into organometallic reagents are fundamental strategies in this synthetic approach.

Synthesis of Halogenated this compound Analogues

The introduction of a halogen atom onto the benzene ring of this compound is typically achieved through electrophilic aromatic substitution. The 3-methylcyclohexyl group is an alkyl substituent, which acts as an activating group and an ortho, para-director. Consequently, halogenation reactions will yield a mixture of ortho- and para-substituted products.

The most common halogenation reactions are bromination and chlorination, which are carried out in the presence of a Lewis acid catalyst. masterorganicchemistry.commsu.edu For bromination, bromine (Br₂) is used with a catalyst such as iron(III) bromide (FeBr₃). studymind.co.uk Similarly, chlorination is effected using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the electron-rich benzene ring. studymind.co.uk The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a benzenonium ion, from which a proton is lost to restore aromaticity and yield the final halogenated product. msu.edu

Due to the directing effect of the alkyl group, the primary products formed are 1-halo-2-(3-methylcyclohexyl)benzene and 1-halo-4-(3-methylcyclohexyl)benzene. The reaction conditions are typically mild, often occurring at or slightly above room temperature.

Table 1: Electrophilic Halogenation of this compound

| Reaction | Reagent | Catalyst | Conditions | Major Products |

| Bromination | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Room Temperature | 1-Bromo-2-(3-methylcyclohexyl)benzene & 1-Bromo-4-(3-methylcyclohexyl)benzene |

| Chlorination | Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | Room Temperature | 1-Chloro-2-(3-methylcyclohexyl)benzene & 1-Chloro-4-(3-methylcyclohexyl)benzene |

Generation of Organometallic Intermediates for Cross-Coupling Reactions

Halogenated this compound analogues are crucial precursors for a variety of organometallic reagents. These reagents are central to carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Grignard Reagents: The formation of Grignard reagents is a well-established method for activating aryl halides. byjus.com By reacting a halo-(3-methylcyclohexyl)benzene, such as 1-bromo-4-(3-methylcyclohexyl)benzene, with magnesium metal turnings in an aprotic ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (4-(3-methylcyclohexyl)phenyl)magnesium bromide, is formed. stackexchange.comiitk.ac.inwikipedia.org The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly basic and react readily with water. wikipedia.org Small amounts of iodine or 1,2-dibromoethane (B42909) are often used to activate the magnesium surface and initiate the reaction. stackexchange.com

Organoboron Reagents: Arylboronic acids and their esters are indispensable partners in Suzuki-Miyaura cross-coupling reactions. pku.edu.cn They can be readily synthesized from Grignard reagents. The prepared (4-(3-methylcyclohexyl)phenyl)magnesium bromide can be reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. google.comorganic-chemistry.org Subsequent hydrolysis of the resulting boronic acid ester with an aqueous acid yields the desired (4-(3-methylcyclohexyl)phenyl)boronic acid. google.com This two-step, one-pot procedure is a highly efficient and common method for accessing arylboronic acids. organic-chemistry.org

Table 2: Synthesis of Organometallic Precursors from 1-Bromo-4-(3-methylcyclohexyl)benzene

| Target Intermediate | Step 1: Reactants | Step 1: Conditions | Step 2: Reactants | Step 2: Conditions | Final Product |

| Grignard Reagent | 1-Bromo-4-(3-methylcyclohexyl)benzene, Magnesium (Mg) | Anhydrous THF or Et₂O | - | - | (4-(3-Methylcyclohexyl)phenyl)magnesium bromide |

| Boronic Acid | 1-Bromo-4-(3-methylcyclohexyl)benzene, Magnesium (Mg) | Anhydrous THF or Et₂O | Trimethyl borate (B(OMe)₃) | Low Temperature (-10 to 0 °C), followed by aqueous acid workup | (4-(3-Methylcyclohexyl)phenyl)boronic acid |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Methylcyclohexyl Benzene

Aromatic Transformations of the Benzene (B151609) Moiety

The benzene ring in (3-Methylcyclohexyl)benzene is electron-rich, making it susceptible to attack by electrophiles. The 3-methylcyclohexyl substituent, being an alkyl group, influences the rate and regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

Electrophilic Aromatic Substitution (EAS) is a cornerstone of benzene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.edu

The 3-methylcyclohexyl group is an electron-donating group (EDG) through an inductive effect. wikipedia.org As such, it activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. aakash.ac.inorganicchemistrytutor.com This activating nature also directs incoming electrophiles to the ortho and para positions relative to the substituent, as these positions are electronically enriched. organicchemistrytutor.comlibretexts.org However, the steric bulk of the 3-methylcyclohexyl group can hinder attack at the ortho positions, often leading to a higher yield of the para substituted product. acs.org

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.comchemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) and is commonly carried out by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). chemistrysteps.comlibretexts.org The electrophile is believed to be sulfur trioxide itself or its protonated form. chemistrysteps.com Sulfonation is a reversible process. chemistrysteps.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine) requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). masterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the benzene ring. masterorganicchemistry.comstudymind.co.uk

| Reaction | Typical Reagents | Electrophile | Major Products |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(3-Methylcyclohexyl)-4-nitrobenzene and 1-(3-Methylcyclohexyl)-2-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ (Sulfur trioxide) | 4-(3-Methylcyclohexyl)benzenesulfonic acid and 2-(3-Methylcyclohexyl)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | "Br⁺" (Polarized Br-Br bond) | 1-Bromo-4-(3-methylcyclohexyl)benzene and 1-Bromo-2-(3-methylcyclohexyl)benzene |

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This reaction involves the deprotonation of the aromatic ring at the position ortho to a specific functional group, known as a directing metalation group (DMG), by a strong base, typically an organolithium reagent. researchgate.netuwindsor.ca The DMG coordinates to the lithium cation, facilitating the deprotonation at the adjacent site. baranlab.org

Common DMGs are heteroatom-containing functional groups such as amides, carbamates, ethers, and tertiary amines. organic-chemistry.orgbaranlab.org The parent compound, this compound, lacks such a directing group. The 3-methylcyclohexyl substituent is a simple alkyl group and does not possess the necessary Lewis basic heteroatom to coordinate with the organolithium base. baranlab.org

Consequently, this compound is not a suitable substrate for standard directed ortho-metalation. Attempted reaction with a strong base like n-butyllithium would not lead to selective ortho-deprotonation. Instead, such a reaction is kinetically very slow and may lead to non-specific deprotonation or potential deprotonation at the benzylic C-H bond (the C-H bond on the cyclohexyl carbon directly attached to the benzene ring), although even this is challenging without a directing group. uwindsor.ca For DoM to be applicable, a suitable DMG would first need to be introduced onto the benzene ring through other synthetic transformations. Recent research has explored methods for ortho-C–H activation in alkylarenes without traditional directing groups using specialized iridium complexes, but this represents a distinct and advanced methodology. acs.org

Reactions Involving the Cyclohexyl Ring System

The saturated cyclohexyl ring of this compound undergoes reactions typical of alkanes and cycloalkanes, which are generally less reactive than the aromatic moiety and often require more forcing conditions or radical initiators.

Oxidation Pathways and Product Characterization

The cyclohexyl ring is susceptible to oxidation, particularly at the C-H bonds. The most reactive C-H bond on the cyclohexyl moiety is the tertiary benzylic hydrogen at the C1 position, as the resulting radical is stabilized by the adjacent benzene ring. libretexts.org The tertiary hydrogen at the C3 position is also a potential site for oxidation.

A common pathway is free-radical autoxidation, where the compound reacts with molecular oxygen, often initiated by heat, light, or a radical initiator. researchgate.net This process is analogous to the industrial oxidation of cyclohexylbenzene (B7769038), which is a key step in an alternative route to phenol (B47542) and cyclohexanone. google.com The primary product of this oxidation is typically a hydroperoxide. researchgate.net

Research on the oxidation of cyclohexylbenzene shows that N-hydroxyphthalimide (NHPI) can be used as a catalyst to increase the rate and selectivity of the reaction, favoring the formation of cyclohexylbenzene-1-hydroperoxide. researchgate.net These hydroperoxides are relatively unstable and can subsequently decompose or be converted into more stable products such as alcohols and ketones. beilstein-journals.org For this compound, oxidation would be expected to yield a mixture of hydroperoxides, which can then lead to the corresponding alcohols and ketones.

| Oxidation Site | Hydroperoxide Product | Alcohol Product | Ketone Product |

|---|---|---|---|

| C1 (Benzylic) | 1-(3-Methylcyclohexyl)phenyl hydroperoxide | 1-(3-Methylcyclohexyl)phenol | (Not directly formed from this alcohol) |

| C3 (Tertiary) | 3-Methyl-1-phenylcyclohexyl-3-hydroperoxide | 3-Methyl-1-phenylcyclohexan-3-ol | 3-Methyl-3-phenylcyclohexan-1-one |

Note: The table presents plausible oxidation products based on known reactivity patterns. The precise distribution and identity of products would depend on specific reaction conditions.

Ring-Opening and Rearrangement Reactions

The cyclohexane (B81311) ring is conformationally stable and does not readily undergo ring-opening reactions without the presence of specific functional groups or the application of high energy (e.g., in catalytic cracking).

However, rearrangement reactions are plausible if a carbocation intermediate is formed on the cyclohexyl ring. Such intermediates could be generated, for example, during acid-catalyzed dehydration of a cyclohexanol (B46403) derivative or under certain electrophilic addition conditions (if a double bond were present). stackexchange.com If a secondary carbocation were formed on the ring, it could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. acs.orguregina.ca For instance, if a carbocation were generated at C2, a hydride shift from C1 or C3 could lead to a more stable tertiary benzylic or tertiary carbocation, respectively. While complex, these pathways are fundamental in carbocation chemistry. acs.orgstackexchange.com Ring contraction (e.g., from a cyclohexyl to a methylcyclopentyl system) is another known type of carbocation rearrangement that can occur to increase stability. stackexchange.com

Nucleophilic Substitution at the Cyclohexyl Moiety

The parent this compound molecule, being a hydrocarbon, does not have a suitable leaving group on the cyclohexyl ring and is therefore unreactive towards nucleophiles. organic-chemistry.org Nucleophilic substitution reactions require the presence of a leaving group, such as a halogen or a tosylate, at one of the carbon atoms of the cyclohexyl ring.

Such a functionalized derivative could be synthesized, for example, through free-radical halogenation, which would preferentially occur at the benzylic C1 position due to the resonance stabilization of the intermediate radical. libretexts.orgucalgary.ca Once a leaving group is installed, the resulting (halo-3-methylcyclohexyl)benzene could undergo nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms. organic-chemistry.org

Sₙ2 Mechanism: A strong, unhindered nucleophile would favor an Sₙ2 pathway. This involves a backside attack on the carbon bearing the leaving group, resulting in an inversion of stereochemistry. youtube.com For this to occur on a cyclohexane ring, the leaving group must typically be in an axial position to allow the nucleophile to approach from the opposite side. chemistrysteps.com

Sₙ1 Mechanism: A weak nucleophile and a polar protic solvent would favor an Sₙ1 mechanism, especially if the leaving group is at a secondary or tertiary position. This pathway proceeds through a planar carbocation intermediate. youtube.com The nucleophile can then attack from either face of the carbocation, leading to a mixture of stereoisomers (racemization if the center is chiral). organic-chemistry.org

The specific pathway and products would be highly dependent on the position of the leaving group, the nature of the nucleophile, and the reaction conditions.

Mechanisms of Action in Organic Transformations

The utility of this compound as a precursor in multi-step syntheses stems from the predictable yet nuanced reactivity of its constituent parts. The benzene ring is amenable to electrophilic aromatic substitution, while the stereochemistry of the 3-methylcyclohexyl group can influence the approach of reagents and the stereochemical outcomes of reactions.

Substrate Reactivity in Complex Synthetic Sequences

In the realm of complex organic synthesis, this compound serves as a foundational building block. The 3-methylcyclohexyl group, being an alkyl substituent, is an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect, coupled with its steric hindrance, plays a crucial role in determining the regioselectivity of subsequent transformations on the aromatic ring.

For instance, in Friedel-Crafts reactions, a common method for C-C bond formation, the substitution pattern on the benzene ring is heavily influenced by the 3-methylcyclohexyl moiety. The bulky nature of this group tends to favor substitution at the less sterically hindered para-position over the ortho-positions. This regiochemical preference is a key consideration in the strategic design of synthetic routes involving this substrate.

The reactivity of this compound is not limited to the aromatic portion. The cyclohexyl ring can also undergo reactions, although these typically require more forcing conditions. The presence of the methyl group on the cyclohexane ring introduces a chiral center, which can be exploited in asymmetric syntheses to generate stereochemically defined products.

A generalized scheme for the electrophilic aromatic substitution on this compound is presented below, highlighting the preferred substitution patterns.

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-4-(3-methylcyclohexyl)benzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-(3-methylcyclohexyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-4-(3-methylcyclohexyl)benzene |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1-Alkyl-4-(3-methylcyclohexyl)benzene |

This table represents the expected major products based on the directing effects and steric hindrance of the 3-methylcyclohexyl group.

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of this compound, which exists as a pair of enantiomers due to the chiral center at the 3-position of the cyclohexane ring, can have a profound impact on the stereochemical course of a reaction. When a chiral reagent or catalyst is employed, diastereoselective transformations can be achieved, leading to the preferential formation of one diastereomer over the other.

The analysis of transition states in reactions involving this compound is essential for understanding and predicting these stereochemical outcomes. Computational chemistry provides valuable insights into the energies and geometries of the transition states for different reaction pathways. For example, in an electrophilic attack on the benzene ring, the orientation of the 3-methylcyclohexyl group in the transition state can influence the facial selectivity of the attack.

The chair conformation of the cyclohexane ring and the equatorial or axial preference of the methyl and phenyl groups are critical factors. The lowest energy transition state will be the one that minimizes unfavorable steric interactions. For instance, a transition state where a bulky electrophile approaches from the side of the ring opposite to the pseudo-equatorial methyl group would likely be of lower energy than an approach from the same side.

While specific, detailed transition state analyses for reactions of this compound are not extensively documented in publicly available literature, the principles of stereoelectronic control and steric hindrance provide a framework for predicting the stereochemical outcomes. The interplay of these factors would determine the diastereomeric ratio of the products in reactions where a new stereocenter is formed.

Further research, including detailed kinetic and computational studies, would be invaluable in fully elucidating the transition state structures and energies, thereby enabling more precise control over the stereochemical outcomes in syntheses utilizing this versatile chemical intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylcyclohexyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the detailed investigation of (3-Methylcyclohexyl)benzene, providing profound insights into its stereochemistry and the conformational equilibria of the cyclohexyl ring. The existence of cis and trans diastereomers, each capable of undergoing ring-flipping between chair conformers, results in complex spectra that can be deciphered through one- and two-dimensional NMR experiments.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The chemical shifts and coupling constants of the nuclei are highly sensitive to their local electronic environment and spatial orientation.

The ¹³C NMR spectrum complements the proton data. The aromatic carbons exhibit signals between δ 125 and 148 ppm, with the ipso-carbon (C1' of the phenyl ring) appearing at the most downfield position. The aliphatic carbons of the cyclohexane (B81311) ring and the methyl group resonate in the δ 20-46 ppm range. The chemical shifts of the cyclohexane carbons are particularly informative for conformational analysis, as axial and equatorial substituents induce distinct shielding and deshielding effects.

The analysis is complicated by the presence of diastereomers (cis and trans) and, for each, a dynamic equilibrium between two chair conformers where the substituents can occupy either axial or equatorial positions. Low-temperature NMR studies can "freeze out" this ring interconversion, allowing for the individual characterization of the dominant conformers. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Phenyl C-H (ortho, meta, para) | 7.10 - 7.40 (m) | 125.0 - 129.0 | Complex multiplet due to overlapping signals. |

| Phenyl C-ipso | - | ~147.5 | Quaternary carbon, no proton signal. |

| Cyclohexyl C1-H (Benzylic) | 2.40 - 2.60 (m) | 44.0 - 46.0 | Chemical shift is sensitive to axial/equatorial position. |

| Cyclohexyl C3-H | 1.40 - 1.80 (m) | 32.0 - 35.0 | Position adjacent to the methyl group. |

| Methyl C-H₃ | 0.90 - 1.10 (d) | 20.0 - 23.0 | Doublet due to coupling with C3-H. |

| Other Cyclohexyl C-H₂ | 1.00 - 1.95 (m) | 25.0 - 37.0 | Broad, overlapping multiplets from multiple CH₂ groups. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C signals and for elucidating the molecule's three-dimensional structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would reveal the connectivity within the cyclohexane ring, showing cross-peaks between adjacent protons (e.g., C1-H with C2-H₂ and C6-H₂; C3-H with C2-H₂, C4-H₂, and the methyl protons). It would also confirm the coupling patterns within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. sdsu.eduprinceton.edu This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~2.5 ppm would show a cross-peak to the benzylic carbon signal at ~45 ppm, confirming their direct bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the premier technique for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. youtube.com For this compound, NOESY is critical for distinguishing between cis and trans isomers. For example, in the trans isomer where the phenyl and methyl groups are on opposite faces of the ring, no NOE cross-peak would be expected between the methyl protons and the benzylic C1-H. Conversely, in the cis isomer, a spatial proximity and thus a NOESY cross-peak would be observed when the ring conformation brings these groups close together (e.g., 1,3-diaxial interaction).

Interactive Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | C1-H ↔ C2-H₂, C6-H₂; C3-H ↔ CH₃ | Through-bond proton connectivity, confirms aliphatic spin system. |

| HSQC | ¹H ↔ ¹³C (1-bond) | δH ~2.5 ↔ δC ~45 (C1); δH ~1.0 ↔ δC ~22 (CH₃) | Direct proton-carbon attachments, aids in definitive ¹³C assignment. |

| NOESY | ¹H ↔ ¹H (through-space) | C1-H ↔ C3-H (cis isomer, specific conformers) | Spatial proximity of protons, crucial for cis/trans isomer differentiation. |

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a "fingerprint" that is unique to the molecule's specific structure and conformation.

The vibrational spectrum of this compound can be divided into several characteristic regions corresponding to specific functional groups.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). spectroscopyonline.com Aliphatic C-H stretches from the cyclohexane ring and methyl group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region. mdpi.com

C-H Bending: Aromatic C-H out-of-plane bending vibrations give rise to strong absorptions in the 690-900 cm⁻¹ range, with the exact position being diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹. Aliphatic C-H bending (scissoring and rocking) modes for the CH₂ and CH₃ groups occur in the 1350-1470 cm⁻¹ region.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Sharp, medium intensity bands. |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | Strong, sharp bands. |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Series of sharp bands, medium to strong intensity. |

| Aliphatic CH₂ Scissor | ~1450 | FT-IR, Raman | Medium intensity. |

| Aliphatic CH₃ Bend | ~1375 | FT-IR, Raman | Medium intensity. |

| Aromatic C-H Out-of-Plane Bend | 690 - 770 | FT-IR | Strong bands, characteristic of monosubstitution. spectroscopyonline.com |

The "fingerprint region" of the vibrational spectrum, roughly from 400 to 1500 cm⁻¹, contains a wealth of information related to complex skeletal vibrations of the entire molecule. These modes are exquisitely sensitive to the molecule's precise geometry. Therefore, the FT-IR and Raman spectra of the cis and trans isomers of this compound, as well as their individual axial and equatorial conformers, are expected to show distinct differences in this region. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the vibrational spectra for different conformers. selcuk.edu.tr By comparing these theoretical spectra with experimental results, it is possible to identify the dominant conformer(s) present in a sample. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and analysis of components in a mixture. nih.govunar.ac.id

For this compound (C₁₃H₁₈), the molecular weight is 174.28 g/mol . nbinno.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 174.

The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Key fragmentation pathways for this compound would include:

Benzylic Cleavage: Cleavage of the C-C bond between the phenyl and cyclohexyl rings is a common pathway for alkylbenzenes. However, this would lead to a less stable primary carbocation. A more likely fragmentation involves rearrangements.

Formation of Tropylium (B1234903) Ion: A common fragmentation for alkylbenzenes is rearrangement to the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Loss of Alkyl Fragments from Cyclohexane: The cyclohexane ring can undergo fragmentation, leading to the loss of various neutral alkyl radicals. For instance, the loss of a methyl radical (•CH₃, 15 Da) would result in a peak at m/z 159. Loss of an ethyl radical (•C₂H₅, 29 Da) would lead to a peak at m/z 145.

Phenyl Cation: The formation of the phenyl cation (C₆H₅⁺) at m/z 77 is a characteristic fragment for many benzene derivatives. docbrown.info

The relative abundance of these fragment ions provides a distinct pattern that serves as a molecular fingerprint for identification purposes, often by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion Structure | Formula | Notes |

| 174 | Molecular Ion | [C₁₃H₁₈]⁺˙ | Parent peak, confirms molecular weight. |

| 159 | [M - CH₃]⁺ | [C₁₂H₁₅]⁺ | Loss of the methyl group from the cyclohexane ring. |

| 91 | Tropylium Cation | [C₇H₇]⁺ | Common, stable fragment from rearrangement of the alkylbenzene structure. |

| 83 | Methylcyclohexyl Cation | [C₇H₁₁]⁺ | Cleavage of the bond between the rings. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment for benzene derivatives. docbrown.info |

Electronic Absorption Spectroscopy for Aromatic Chromophore Analysis (UV-Vis)

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, serves as a powerful tool for characterizing the aromatic chromophore of this compound. The benzene ring within the molecule acts as a chromophore, absorbing ultraviolet radiation, which induces electronic transitions between different energy levels. The resulting spectrum provides valuable insights into the electronic structure of the molecule.

The UV-Vis spectrum of mono-alkyl substituted benzenes, such as this compound, is largely dictated by the π → π* transitions of the benzene ring. In benzene itself, these transitions give rise to three distinct absorption bands: a strong E1 band around 184 nm, a slightly less intense E2 band near 204 nm, and a much weaker, vibrational fine-structured B-band (benzenoid band) around 254 nm.

For this compound, the attachment of the 3-methylcyclohexyl group, an alkyl substituent, to the benzene ring influences the position and intensity of these absorption bands. Alkyl groups are known to be weakly electron-donating through an inductive effect. This substitution typically leads to a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene absorption bands. This is due to the perturbation of the π-electron system of the aromatic ring by the alkyl substituent.

The UV-Vis spectrum of cyclohexylbenzene (B7769038), and by extension this compound, is expected to exhibit absorption maxima characteristic of a mono-alkylbenzene. The fine structure of the B-band, which is prominent in the vapor-phase spectrum of benzene, is often blurred in solution-phase spectra of alkylbenzenes, resulting in a broad absorption band with some residual vibrational features.

Detailed Research Findings

Based on the analysis of analogous compounds, the electronic absorption spectrum of this compound in a non-polar solvent like cyclohexane or ethanol (B145695) is predicted to show the following key features:

Primary Absorption Band (E2-band): A strong absorption band is expected to appear in the region of 200-220 nm. This band corresponds to the E2 transition of the benzene ring.

Secondary Absorption Band (B-band): A weaker, broader absorption band with some fine structure is anticipated in the range of 250-270 nm. This band is characteristic of the B-band of the benzene chromophore. The vibrational fine structure may be less resolved compared to benzene due to the presence of the bulky alkyl substituent and solvent effects.

The molar absorptivity (ε) for the B-band is expected to be significantly lower than that of the E2-band, which is a typical characteristic of the forbidden electronic transitions in the benzene ring.

Data Table: Predicted UV-Vis Absorption Data for this compound

The following table presents the anticipated UV-Vis spectral data for this compound, based on the known data for cyclohexylbenzene and general trends for alkyl-substituted benzenes.

| Absorption Band | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| E2-band | ~210 | ~8,000 - 10,000 | π → π |

| B-band | ~260-270 | ~200 - 400 | π → π (Forbidden) |

Note: The values presented in this table are estimations based on the analysis of structurally similar compounds and established principles of UV-Vis spectroscopy for alkylbenzenes. Actual experimental values may vary.

This detailed analysis of the electronic absorption spectrum provides a foundational understanding of the electronic properties of the aromatic system within this compound.

Computational and Theoretical Investigations of 3 Methylcyclohexyl Benzene

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of (3-Methylcyclohexyl)benzene. These computational methods allow for the detailed examination of molecular orbitals, charge distribution, and electrostatic potential surfaces, which are crucial for understanding the molecule's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, which is characteristic of alkyl-substituted benzene derivatives. The cyclohexyl group, being a saturated alkyl substituent, has a minor electronic influence on the aromatic π-system. The presence of the methyl group on the cyclohexane (B81311) ring is anticipated to have a negligible effect on the energies of the frontier orbitals. The LUMO is also expected to be centered on the benzene ring, consistent with its role as the primary site for accepting electrons in reactions such as electrophilic aromatic substitution.

A representative DFT calculation at the B3LYP/6-31G(d) level of theory for a similar alkylbenzene provides an illustrative view of the expected frontier orbital energies.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.5 to -1.0 | Primarily located on the π* orbitals of the benzene ring. |

| HOMO | -8.0 to -8.5 | Primarily located on the π orbitals of the benzene ring. |

| HOMO-LUMO Gap | 7.0 to 8.0 | Indicates high kinetic stability. |

The charge distribution within this compound is largely influenced by the electronegativity differences between the carbon and hydrogen atoms and the nature of the aromatic and aliphatic moieties. The benzene ring, with its delocalized π-electron system, exhibits a region of negative electrostatic potential above and below the plane of the ring. This electron-rich character makes the benzene ring susceptible to attack by electrophiles.

The alkyl substituent (the 3-methylcyclohexyl group) is generally considered to be weakly electron-donating towards the benzene ring through an inductive effect. This donation slightly increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The conformational flexibility of this compound is a key aspect of its structure and is primarily associated with the methylcyclohexyl moiety and the rotation around the bond connecting it to the phenyl group. Molecular mechanics and dynamics simulations are powerful tools for exploring the potential energy surface and identifying the most stable conformations.

The cyclohexane ring is well-known to adopt a chair conformation to minimize angle and torsional strain. In this compound, the methylcyclohexyl group will exist predominantly in a chair conformation. Due to the presence of the methyl and phenyl substituents, two diastereomeric chair conformations are possible for each of the cis and trans isomers of the 3-substituted pattern.

For the methyl group, there is a strong preference for it to occupy an equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. The energy difference between the axial and equatorial conformations of a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, favoring the equatorial position.

Similarly, the larger phenyl group also has a strong preference for the equatorial position. The relative stability of the different conformers of this compound will depend on the stereochemical relationship (cis or trans) between the methyl and phenyl groups and their ability to both occupy equatorial positions. In the most stable conformer, it is expected that both the methyl and phenyl groups will be in equatorial positions.

| Substituent Position | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Equatorial Methyl | 0 | More stable conformation due to avoidance of 1,3-diaxial strain. |

| Axial Methyl | ~1.7 | Less stable conformation due to steric hindrance with axial hydrogens. |

| Equatorial Phenyl | 0 | Significantly more stable conformation. |

| Axial Phenyl | >3.0 | Significantly less stable due to severe 1,3-diaxial interactions. |

Rotation around the single bond connecting the phenyl group to the cyclohexyl ring is another important conformational feature. The energy barrier for this rotation is influenced by steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent hydrogens on the cyclohexyl ring.

Computational studies on the parent phenylcyclohexane (B48628) molecule have shown that the rotational barrier is relatively low, on the order of 4-6 kcal/mol. This indicates that at room temperature, there is relatively free rotation around this bond. The presence of the methyl group at the 3-position of the cyclohexyl ring is not expected to significantly alter this rotational barrier, as it is distant from the phenyl group. The energy landscape for this rotation would show two minima corresponding to staggered conformations and two maxima corresponding to eclipsed conformations of the ortho-hydrogens of the phenyl ring with the hydrogens on the cyclohexyl ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts. These predictions can be a powerful tool in confirming the structure of a molecule when compared with experimental data.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton on the carbon bearing the phenyl group, the methine proton on the carbon bearing the methyl group, the methyl protons, and the methylene (B1212753) protons of the cyclohexyl ring. The aromatic protons would appear in the downfield region (typically 7.0-7.5 ppm). The cyclohexyl protons would appear in the upfield region (typically 1.0-2.0 ppm), with the methyl protons being the most upfield.

The predicted ¹³C NMR spectrum would also show characteristic signals. The aromatic carbons would resonate in the 125-150 ppm range, with the ipso-carbon (the carbon attached to the cyclohexyl ring) having a distinct chemical shift. The carbons of the cyclohexyl ring would appear in the 20-50 ppm range, and the methyl carbon would be in the 15-25 ppm range.

Below is a table of hypothetical predicted ¹³C NMR chemical shifts for this compound based on typical values for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| Aromatic (ipso) | 145-150 | Carbon attached to the cyclohexyl ring. |

| Aromatic (ortho) | 128-130 | Carbons adjacent to the ipso-carbon. |

| Aromatic (meta) | 126-128 | Carbons meta to the ipso-carbon. |

| Aromatic (para) | 125-127 | Carbon para to the ipso-carbon. |

| Cyclohexyl (C1) | 40-45 | Carbon attached to the phenyl ring. |

| Cyclohexyl (C3) | 30-35 | Carbon attached to the methyl group. |

| Cyclohexyl (other) | 25-35 | Remaining methylene carbons in the ring. |

| Methyl | 20-25 | Methyl group carbon. |

A comparison of such predicted spectra with experimentally obtained data would be the ultimate validation of the computational model and would provide a high degree of confidence in the structural assignment of this compound.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational transition state modeling has become an indispensable tool in modern chemistry for elucidating the intricate mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition states that connect reactants to products. This provides invaluable insights into reaction kinetics and selectivity. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of transition state modeling can be applied to understand its reactivity. The reaction mechanisms of analogous compounds, such as toluene (B28343) and methylcyclohexane, have been computationally investigated and can serve as a model for predicting the behavior of this compound.

The primary reactive sites in this compound are the aromatic benzene ring and the saturated methylcyclohexyl group. The benzene ring is susceptible to electrophilic aromatic substitution, while the methylcyclohexyl group can undergo free-radical reactions, such as oxidation. Computational modeling allows for a detailed examination of the transition states involved in these processes.

A central aspect of these computational investigations is the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of the reactants, products, and, most importantly, the transition states. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Electrophilic Aromatic Substitution

The 3-methylcyclohexyl group is an electron-donating alkyl group, which activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. A classic example of this type of reaction is nitration. The mechanism involves the formation of a positively charged intermediate known as the sigma complex or arenium ion. Computational modeling can be used to determine the relative energies of the transition states leading to the ortho, meta, and para substituted products, thereby explaining the observed regioselectivity.

For the nitration of this compound, the reaction would proceed through the attack of the nitronium ion (NO₂⁺) on the benzene ring. Transition state modeling would calculate the activation energies for the formation of the sigma complexes at the ortho, meta, and para positions. Due to the electron-donating nature of the alkyl group, the transition states leading to the ortho and para products are expected to be lower in energy than the transition state for the meta product.

Table 1: Illustrative Calculated Energies for the Nitration of an Alkyl-Substituted Benzene

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Ortho Transition State | 15.2 |

| Meta Transition State | 18.5 |

| Para Transition State | 14.8 |

| Ortho Sigma Complex | 8.9 |

| Meta Sigma Complex | 12.1 |

| Para Sigma Complex | 8.5 |

Note: These values are illustrative and based on typical DFT calculations for the nitration of toluene, a similar alkylbenzene. They are intended to demonstrate the type of data obtained from computational modeling.

Free-Radical Oxidation

The methylcyclohexyl group of this compound can undergo oxidation through a free-radical mechanism. This process is typically initiated by the abstraction of a hydrogen atom to form a carbon-centered radical. The stability of the resulting radical is a key factor in determining the site of hydrogen abstraction. In the case of the 3-methylcyclohexyl group, there are several types of C-H bonds: primary, secondary, and tertiary. Computational modeling can be used to calculate the bond dissociation energies for each of these C-H bonds, as well as the activation energies for hydrogen abstraction by a radical species, such as a hydroxyl radical (•OH).

The transition state for hydrogen abstraction involves the partial breaking of the C-H bond and the partial formation of the H-O bond. The geometry and energy of this transition state can be precisely calculated using computational methods. It is generally expected that the tertiary C-H bond will be the most susceptible to abstraction due to the greater stability of the resulting tertiary radical.

Table 2: Illustrative Calculated Activation Energies for Hydrogen Abstraction from an Alkylcyclohexane by •OH

| Position of H-abstraction | C-H Bond Type | Activation Energy (kcal/mol) |

| Methyl group | Primary | 4.5 |

| Cyclohexyl C-2 | Secondary | 2.8 |

| Cyclohexyl C-3 | Tertiary | 1.5 |

| Cyclohexyl C-4 | Secondary | 2.9 |

Note: These values are illustrative and based on computational studies of hydrogen abstraction from methylcyclohexane. They are intended to show the expected trend in reactivity for different C-H bonds in the this compound molecule.

Applications of 3 Methylcyclohexyl Benzene in Contemporary Organic Synthesis

Role as a Precursor in the Synthesis of Value-Added Organic Molecules

(3-Methylcyclohexyl)benzene serves as a foundational precursor for a range of value-added organic molecules. nbinno.comnbinno.com Its primary application is concentrated in the field of pharmaceutical intermediates, where it acts as a versatile starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.com The chemical architecture of this compound allows for selective modifications on both the aromatic ring and the cyclohexyl group, providing pathways to complex molecular structures required for therapeutic agents. nbinno.comnbinno.com

Beyond pharmaceuticals, its role extends to fine chemical manufacturing, where it is used to produce compounds for academic and industrial research. nbinno.com The ability to introduce diverse functionalities onto its core structure makes it an indispensable component in the development of novel compounds. nbinno.com

Table 1: Classes of Value-Added Molecules Derived from this compound This table is interactive.

| Molecule Class | Industry Application | Synthetic Role of this compound |

|---|---|---|

| Pharmaceutical Intermediates | Pharmaceuticals | Serves as a core scaffold for building complex Active Pharmaceutical Ingredients (APIs). nbinno.com |

| Fine Chemicals | Research & Development, Manufacturing | Acts as a versatile starting material for custom synthesis projects. nbinno.com |

Utility in the Development of Specialty Chemicals and Materials

The development of specialty chemicals often relies on building blocks that offer a combination of properties. This compound is notable for its hybrid structure. The presence of the saturated methylcyclohexyl group imparts specific steric bulk and influences properties like solubility and reactivity. nbinno.com The aromatic benzene (B151609) ring, conversely, provides a site for a wide array of chemical transformations. nbinno.com

This duality makes it a valuable component in designing specialty chemicals where precise control over molecular shape and functionality is critical. Its applications are primarily in sectors that require highly tailored organic molecules, such as in the synthesis of advanced pharmaceutical intermediates and other fine chemicals. nbinno.com The intrinsic chemical properties of this compound cement its status as a key intermediate in the supply chain for innovation in drug discovery and development. nbinno.com

Strategies for Incorporating the this compound Unit into More Complex Molecular Architectures

The incorporation of the this compound moiety into larger, more complex molecules is primarily achieved through reactions targeting the aromatic ring. nbinno.com The benzene ring is susceptible to electrophilic aromatic substitution (EAS), a powerful and well-understood class of reactions in organic chemistry. nbinno.com

Key strategies include:

Nitration: The introduction of a nitro group (-NO2) onto the benzene ring. This is a crucial first step for many synthetic pathways, as the nitro group can be readily reduced to an amino group (-NH2), which is a key functional handle for further elaboration.

Halogenation: The addition of halogen atoms (e.g., Br, Cl) to the aromatic ring. Halogenated derivatives are versatile intermediates that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, effectively linking the this compound unit to other molecular fragments.

Sulfonation: The introduction of a sulfonic acid group (-SO3H). This functional group can be used to alter solubility or act as a directing group to control the position of subsequent substitutions on the aromatic ring.

Understanding these reaction mechanisms and conditions is vital for chemists to design efficient synthesis routes and predict reaction outcomes when using this compound as a building block. nbinno.com

Table 2: Key Synthetic Strategies for Functionalizing this compound This table is interactive.

| Reaction Type | Reagents (Typical) | Functional Group Added | Purpose in Synthesis |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Precursor to amines for further functionalization. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | Enables participation in cross-coupling reactions to build larger molecules. |

Investigation in Materials Science Contexts (e.g., as polymer additives for enhanced properties)

While the primary documented use of this compound is in the synthesis of pharmaceuticals and fine chemicals, its structural characteristics suggest potential applications in materials science. nbinno.com The incorporation of bulky, rigid cyclic structures into polymer chains can influence material properties such as thermal stability, mechanical strength, and processability.

The field of polymer additives includes a vast range of chemical compounds used to enhance the performance of plastics and other materials. thermofisher.com Although specific research detailing the use of this compound as a polymer additive is not widely published, related compounds containing cyclohexyl and phenyl groups are known to be used in these contexts. The unique combination of a rigid aromatic ring and a bulky aliphatic group in this compound makes it a candidate for investigation as a plasticizer, a mold release agent, or a monomer for specialty polymers where enhanced thermal or mechanical properties are desired. Further research is required to fully explore its potential in these material science applications.

Future Research Directions and Emerging Paradigms for 3 Methylcyclohexyl Benzene Studies

Exploration of Novel Catalytic Transformations for Derivatization

The derivatization of (3-Methylcyclohexyl)benzene is crucial for expanding its utility in the synthesis of fine chemicals and pharmaceuticals. Future research will likely focus on the development of novel catalytic systems that offer enhanced selectivity, efficiency, and sustainability.

One promising avenue is the exploration of advanced oxidation catalysts. For instance, research on the selective catalytic oxidation of cyclohexylbenzene (B7769038) to cyclohexylbenzene-1-hydroperoxide, a key step in a greener route to phenol (B47542), highlights the potential for similar investigations with this compound. researchgate.net Future studies could focus on developing catalysts, such as modified N-hydroxyphthalimide (NHPI) derivatives or nanoporous metal-organic frameworks, to achieve regioselective oxidation on either the aromatic or the cyclohexyl ring of this compound. The methyl group on the cyclohexane (B81311) ring introduces asymmetry, making the selective oxidation of specific C-H bonds a challenging yet valuable goal.

Another critical area is the advancement of hydroalkylation and dehydroalkylation catalysts. The synthesis of cyclohexylbenzene via benzene (B151609) hydroalkylation has been a subject of significant research, with a focus on optimizing catalyst acidity and metal function. researchgate.net For this compound, future research could explore bifunctional catalysts that can selectively dehydrogenate the cyclohexyl ring to form the corresponding biphenyl (B1667301) derivative or facilitate further alkylation reactions. Zeolites and other solid acid catalysts with tailored pore structures and acidity will be instrumental in achieving high conversion and selectivity in these transformations.

| Potential Catalytic Transformation | Catalyst Type | Potential Product(s) | Research Focus |

| Regioselective Oxidation | Modified N-hydroxyphthalimides, Metal-Organic Frameworks | Hydroxylated or carbonylated derivatives | Control of oxidation at specific positions on the aromatic or cyclohexyl ring. |

| Selective Dehydrogenation | Bifunctional metal-acid catalysts (e.g., Pt/Zeolite) | Methyl-substituted biphenyls | Catalyst design for high selectivity and prevention of side reactions. |

| Friedel-Crafts Alkylation/Acylation | Solid acid catalysts (e.g., modified clays, zeolites) | Further functionalized aromatic ring | Development of reusable and environmentally benign catalysts. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is paramount for process optimization. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound represents a significant leap forward.

Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy can provide invaluable insights into the liquid and solid phases of a reaction, respectively. uu.nl For instance, in the catalytic transformation of this compound, these methods could be employed to monitor the formation of key intermediates and byproducts on the catalyst surface in real-time. This would allow for a more precise determination of reaction pathways and the identification of catalyst deactivation mechanisms.

Future research should focus on integrating these spectroscopic probes into high-pressure and high-temperature reactor systems designed for studying the synthesis and derivatization of this compound. The data obtained from these in-situ studies will be crucial for developing accurate kinetic models and for the rational design of more efficient catalytic processes.

| Spectroscopic Technique | Information Gained | Application in this compound Research |

| In-situ ATR-IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products in the liquid phase. | Monitoring the kinetics of oxidation, alkylation, or dehydrogenation reactions. |

| In-situ DRIFT Spectroscopy | Identification of adsorbed species and surface reaction intermediates on heterogeneous catalysts. | Elucidating reaction mechanisms on solid acid or metal-supported catalysts. |

| Raman Spectroscopy | Vibrational information, complementary to IR, suitable for aqueous and solid samples. | Characterizing catalyst structure under reaction conditions and monitoring phase transformations. |

Integration of Computational Chemistry in Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, the integration of computational methods can accelerate the discovery of new synthetic routes and provide a deeper understanding of its reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic structures of reactants, transition states, and products for various transformations of this compound. This can help in elucidating reaction mechanisms and predicting the regioselectivity of catalytic reactions. For example, computational studies on the oxidation of cyclohexylbenzene have successfully been used to understand the catalytic effect of substituents on NHPI catalysts, a similar approach could be applied to predict the most favorable sites for oxidation on the this compound molecule. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of this compound and its derivatives at interfaces, such as on catalyst surfaces or in solvent mixtures. This can provide insights into diffusion, adsorption, and desorption phenomena, which are critical for understanding and optimizing heterogeneous catalytic processes. The combination of quantum mechanical calculations and molecular simulations will be a powerful strategy for the predictive design of catalysts and reaction conditions for the targeted synthesis of this compound derivatives.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique molecular structure of this compound, combining an aromatic ring with a substituted cycloalkane, makes it an interesting building block for the development of novel materials. Interdisciplinary research at the nexus of organic chemistry and materials science is expected to uncover new applications for this compound and its derivatives.

In polymer chemistry, derivatives of this compound could be incorporated as monomers to synthesize polymers with tailored thermal and mechanical properties. The rigid cyclohexyl and aromatic moieties can impart high glass transition temperatures and dimensional stability to the resulting polymers. Future research could explore the synthesis of polyesters, polyamides, or polyimides incorporating functionalized this compound units.

Moreover, the self-assembly of appropriately functionalized this compound derivatives could lead to the formation of supramolecular structures with interesting properties. The principles of supramolecular chemistry, which have been applied to create complex architectures from benzoin-based molecules, could be extended to derivatives of this compound to construct novel liquid crystals, gels, or porous materials. rsc.org The exploration of these avenues will require close collaboration between synthetic organic chemists and materials scientists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-methylcyclohexyl)benzene, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation, where cyclohexene derivatives react with benzene in the presence of Lewis acids (e.g., AlCl₃). Key parameters include temperature control (20–40°C), stoichiometric ratios of reactants, and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product . For structurally similar compounds, multi-step protocols involving oxidation or substitution reactions (e.g., bromomethylation followed by coupling) are also documented .

Q. How can researchers characterize this compound’s molecular structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with cyclohexyl proton signals typically appearing as multiplet clusters (δ 1.0–2.5 ppm) and aromatic protons as singlets (δ 6.5–7.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight validation (base peak at m/z 128 for the cyclohexyl fragment) and purity assessment . High-Resolution Mass Spectrometry (HRMS) is advised for exact mass determination .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound should be stored in amber glass vials under nitrogen at –20°C to prevent oxidation and photodegradation. Stability testing under varying pH and temperature conditions (e.g., 25–60°C) can identify decomposition pathways. Regular purity checks via Thin-Layer Chromatography (TLC) or HPLC are recommended .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Safety Data Sheets (SDS) for analogous brominated cyclohexanes emphasize avoiding direct contact and ensuring proper ventilation .

Advanced Research Questions

Q. How can physiologically-based pharmacokinetic (PBPK) modeling be applied to study this compound’s absorption and distribution?

- Methodological Answer : PBPK models for structurally related compounds (e.g., ethylbenzene) use partition coefficients (blood:air, tissue:blood) and metabolic rate constants derived from in vitro assays. Parameters from analogous chemicals (e.g., logP, vapor pressure) can be substituted to predict tissue-specific concentrations. Validation against in vivo rodent data ensures model accuracy .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent NMR spectra or bioactivity results?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure). For bioactivity discrepancies, replicate assays under standardized conditions (e.g., fixed cell lines, controlled incubation times). Iterative analysis and peer review of raw data reduce bias .

Q. What methodologies are used to investigate the compound’s potential neurotoxic or enzyme-inhibitory effects?

- Methodological Answer : In vitro enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) with IC₅₀ determination are standard. For neurotoxicity, rodent models exposed to graded doses (oral or inhalation) are monitored for histopathological changes in neural tissues. Biomarkers like cholinesterase activity in blood can indicate systemic effects .

Q. How can computational tools predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinities to receptors (e.g., GPCRs or kinases). Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) predict electronic properties and reactive sites. Validated against experimental IC₅₀ values, these models guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.